molecular formula C8H11NS B1282572 2-Methyl-6-(methylsulfanyl)aniline CAS No. 100305-95-1

2-Methyl-6-(methylsulfanyl)aniline

Cat. No.: B1282572
CAS No.: 100305-95-1
M. Wt: 153.25 g/mol
InChI Key: OBTJYVQYCJYACZ-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylsulfanyl)aniline is an organic compound with the molecular formula C8H11NS. It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the second position and a methylsulfanyl group at the sixth position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-6-(methylsulfanyl)aniline can be synthesized through several methods. One common method involves the reaction of 2-methyl-6-nitroaniline with methylthiol in the presence of a reducing agent such as iron powder or tin chloride. The reaction typically occurs in an acidic medium, such as hydrochloric acid, and is followed by purification steps to isolate the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or recrystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as iron powder or tin chloride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-Methyl-6-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: It may be investigated for its potential pharmacological properties.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in chemical reactions, participating in substitution and addition reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(methylsulfanyl)phenol
  • 2-Methyl-6-(methylsulfanyl)benzoic acid
  • 2-Methyl-6-(methylsulfanyl)benzaldehyde

Uniqueness

2-Methyl-6-(methylsulfanyl)aniline is unique due to its specific substitution pattern on the aniline ring. The presence of both a methyl group and a methylsulfanyl group at specific positions provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various chemical syntheses and research applications.

Properties

IUPAC Name

2-methyl-6-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTJYVQYCJYACZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)SC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549338
Record name 2-Methyl-6-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100305-95-1
Record name 2-Methyl-6-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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